molecular formula C5H5F3N4O3S2 B1207178 Acetamide, N-(5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,2,2-trifluoro- CAS No. 81428-88-8

Acetamide, N-(5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,2,2-trifluoro-

Cat. No. B1207178
CAS RN: 81428-88-8
M. Wt: 290.2 g/mol
InChI Key: ALJIBYAVYRXEIV-UHFFFAOYSA-N
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Description

Acetazolamide is a carbonic anhydrase inhibitor . It is also known as 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide . It is used to increase cerebral blood flow and inhibits water permeability of membranes by interacting with aquaporins .


Synthesis Analysis

Acetazolamide can be produced by dehydration of ammonium acetate . It can also be obtained through ammonolysis of acetylacetone under conditions used in reductive amination . On an industrial scale, it can be produced by dehydrating ammonium acetate or by hydrolyzing acetonitrile .


Molecular Structure Analysis

The molecular weight of Acetazolamide is 222.25 . The empirical formula is C4H6N4O3S2 .


Chemical Reactions Analysis

Acetazolamide is a carbonic anhydrase inhibitor . It inhibits water permeability of membranes by interacting with aquaporins . It is also known to exhibit antimicrobial and anticancer activities through the inhibition of dihydrofolate reductase (DHFR) .


Physical And Chemical Properties Analysis

Acetazolamide is a hygroscopic solid which is colorless and has a mousy odor . It is readily soluble in water, chloroform, hot benzene, glycerol and slightly soluble in ether .

Safety And Hazards

Acetazolamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is suspected of causing cancer . Exposure to Acetazolamide may cause irritation to the mucous membranes, skin, and eyes. It can also cause corneal damage .

Future Directions

Acetazolamide is widely used in the medical field for various treatments. It is an active area of research and development in medicinal chemistry . Future research may focus on developing novel scaffolds that can increase the effectiveness, safety, and convenience of medication therapy using drug conjugates .

properties

IUPAC Name

2,2,2-trifluoro-N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4O3S2/c1-12-3(10-2(13)5(6,7)8)16-4(11-12)17(9,14)15/h1H3,(H2,9,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJIBYAVYRXEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=O)C(F)(F)F)SC(=N1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-(5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,2,2-trifluoro-

CAS RN

81428-88-8
Record name 2,2,2-Trifluoromethazolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081428888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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